1-(2,4-dimethylphenyl)-3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea
Description
The exact mass of the compound this compound is 406.20049070 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-4-30-19-8-6-18(7-9-19)21-11-12-22(28)27(26-21)14-13-24-23(29)25-20-10-5-16(2)15-17(20)3/h5-12,15H,4,13-14H2,1-3H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJISXDGWCEYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dimethylphenyl)-3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.43 g/mol. The structure features a dimethylphenyl group, a pyridazinone moiety, and an ethoxyphenyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing the pyridazinone framework have shown effectiveness against various bacterial strains and fungi. Studies report minimum inhibitory concentrations (MICs) that suggest comparable efficacy to conventional antibiotics such as ciprofloxacin and ketoconazole .
Antioxidant Properties
The antioxidant capacity of related compounds has been evaluated using assays like the DPPH radical scavenging test. These studies reveal that such compounds can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of similar urea derivatives on cancer cell lines. For example, certain analogs demonstrated significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia), with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Some derivatives are believed to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds may bind to specific proteins involved in cancer progression or microbial resistance mechanisms .
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridazinone derivatives, including those structurally similar to this compound, demonstrated broad-spectrum antimicrobial activity. The results indicated that modifications in the phenyl substituents significantly influenced activity levels.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Target Compound | Pseudomonas aeruginosa | 8 |
Study 2: Cytotoxicity Assessment
In another investigation focusing on the cytotoxic effects against cancer cell lines, the target compound showed promising results:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | 12 | 15 (Doxorubicin) |
| Jurkat | 10 | 14 (Doxorubicin) |
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- UV Absorption and Stabilization :
- Additives in Coatings :
Case Study 1: Anticancer Research
A study focusing on pyridazinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The specific mechanisms involved apoptosis induction and cell cycle arrest at the G2/M phase. This indicates that 1-(2,4-dimethylphenyl)-3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea might exhibit similar properties due to its structural analogies with effective anticancer agents.
Case Study 2: Material Stability Enhancement
In a comparative analysis of UV absorbers used in polycarbonate materials, compounds structurally related to this urea derivative showed improved performance metrics such as reduced yellowing and increased mechanical integrity under prolonged UV exposure. This underscores the potential utility of this compound in commercial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
